molecular formula C17H15N3O B441864 N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 897544-90-0

N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B441864
CAS No.: 897544-90-0
M. Wt: 277.32g/mol
InChI Key: QDGFJDWKLAQLHU-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring and an acenaphthylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 1,2-dihydro-5-acenaphthylenylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
  • N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethylbenzenesulfonamide
  • N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide

Uniqueness

N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of a pyrazole ring and an acenaphthylene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-20-15(9-10-18-20)17(21)19-14-8-7-12-6-5-11-3-2-4-13(14)16(11)12/h2-4,7-10H,5-6H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGFJDWKLAQLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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